molecular formula C16H18ClN3O2 B6507003 4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923184-24-1

4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B6507003
CAS RN: 923184-24-1
M. Wt: 319.78 g/mol
InChI Key: PONNNPKGRMRCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H18ClN3O2 and its molecular weight is 319.78 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is 319.1087545 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of F2711-0089 are the Src family of protein tyrosine kinases , which include p56lck, p59fynT, Hck, and Src . These kinases play crucial roles in cellular signaling, regulating cell growth, differentiation, migration, and immune response .

Mode of Action

F2711-0089 acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting the phosphorylation process that is essential for the kinase’s activity .

Biochemical Pathways

By inhibiting the Src family of protein tyrosine kinases, F2711-0089 affects multiple biochemical pathways. These kinases are involved in various signaling pathways, including the MAPK/ERK pathway , PI3K/Akt pathway , and JAK/STAT pathway , which regulate cell proliferation, survival, and differentiation .

Pharmacokinetics

It is soluble in dmso, which suggests it may have good bioavailability

Result of Action

The inhibition of Src family kinases by F2711-0089 can lead to a variety of cellular effects, depending on the specific cellular context. These effects could include reduced cell proliferation, altered cell differentiation, and changes in cell migration .

Action Environment

The action, efficacy, and stability of F2711-0089 can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity . Additionally, the presence of other molecules in the cellular environment could potentially interact with F2711-0089, influencing its efficacy .

properties

IUPAC Name

4-(4-chlorophenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-9(2)7-20-8-12-13(15(20)21)14(19-16(22)18-12)10-3-5-11(17)6-4-10/h3-6,9,14H,7-8H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONNNPKGRMRCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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